molecular formula C13H10Cl2N2O3 B2697528 (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile CAS No. 883649-19-2

(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile

Cat. No. B2697528
CAS RN: 883649-19-2
M. Wt: 313.13
InChI Key: YREUCRKFKWFSJJ-UHFFFAOYSA-N
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Description

(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile, also known as DCI, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DCI is a synthetic derivative of the natural compound spiroindolinone, which has been shown to have anticancer properties.

Mechanism of Action

The mechanism of action of (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is not fully understood. However, it has been suggested that (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile inhibits the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity by (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile may contribute to its anticancer properties.
Biochemical and Physiological Effects
(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been shown to have anti-inflammatory properties. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is its potential as a novel anticancer agent. Its ability to inhibit the growth and metastasis of cancer cells makes it a promising candidate for further research. However, one limitation of (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is its limited availability. (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is a synthetic compound, and its synthesis is complex and time-consuming. This limits the amount of (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile that can be produced for research purposes.

Future Directions

There are several future directions for research on (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile. One direction is to further investigate its mechanism of action. Understanding how (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile inhibits the activity of GSK-3β could lead to the development of more effective anticancer agents. Another direction is to investigate the potential of (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile as a treatment for other diseases, such as Alzheimer's disease. (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile's ability to inhibit the activity of acetylcholinesterase makes it a promising candidate for further research in this area. Finally, future research could focus on developing more efficient synthesis methods for (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile, which would increase its availability for research purposes.

Synthesis Methods

(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile is synthesized through a multistep process. The starting material is 2-aminobenzonitrile, which is reacted with ethyl oxalyl chloride to form an oxalyl amide intermediate. This intermediate is then reacted with 3-chloro-2-hydroxypropionitrile to form a spirocyclic lactone. The lactone is then reacted with 2,4-dichlorobenzylamine to form (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile.

Scientific Research Applications

(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has shown promising results in preclinical studies as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

2-(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c14-9-3-2-8-11(10(9)15)17(5-4-16)12(18)13(8)19-6-1-7-20-13/h2-3H,1,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREUCRKFKWFSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=C(C(=C(C=C3)Cl)Cl)N(C2=O)CC#N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile

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